molecular formula C6H4ClN5O B3282770 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide CAS No. 75680-98-7

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide

Cat. No.: B3282770
CAS No.: 75680-98-7
M. Wt: 197.58 g/mol
InChI Key: PKAOOSKZFAUEJS-UHFFFAOYSA-N
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Description

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide is a heterocyclic compound with the molecular formula C6H4ClN5O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with carboxamide derivatives in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridazines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the biological context and the specific target .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the carboxamide group but shares the core structure.

    6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine: Contains a fluorophenyl group, adding different chemical properties.

    6-Chloro-2-chloromethylimidazo[1,2-b]pyridazine: Features an imidazo ring, providing unique reactivity.

Uniqueness

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide is unique due to its carboxamide group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5O/c7-3-1-2-4-9-10-6(5(8)13)12(4)11-3/h1-2H,(H2,8,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAOOSKZFAUEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209753
Record name 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75680-98-7
Record name 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75680-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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